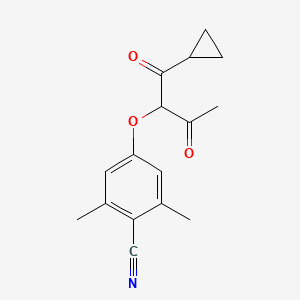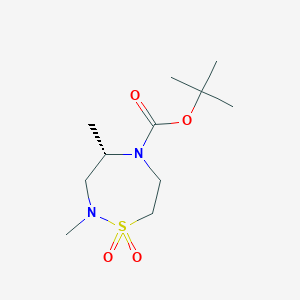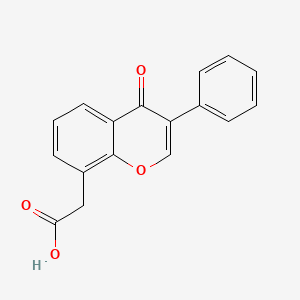
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a chemical compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxycoumarin with phenylacetic acid in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of electrophiles such as halogens or nitro groups, along with appropriate catalysts and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted chromene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other chromene derivatives and related compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects. Additionally, its structural features allow it to interact with DNA or other cellular components, influencing gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromene structure, known for its anticoagulant and antimicrobial properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Dicoumarol: Another anticoagulant compound derived from coumarin.
Uniqueness
(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Unlike other similar compounds, it possesses an acetic acid moiety, which may enhance its solubility and bioavailability. Additionally, its specific substitution pattern on the chromene ring can influence its interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
87627-17-6 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2-(4-oxo-3-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H12O4/c18-15(19)9-12-7-4-8-13-16(20)14(10-21-17(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,19) |
Clave InChI |
FMQFDPXKSNAJLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC3=C(C=CC=C3C2=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)

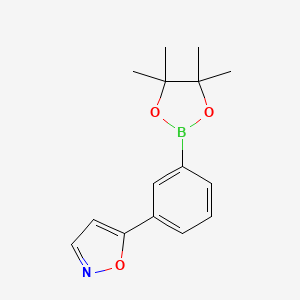
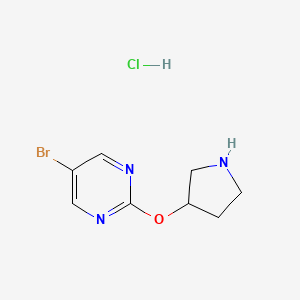
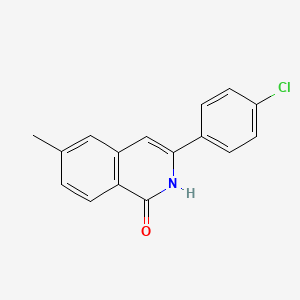
![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
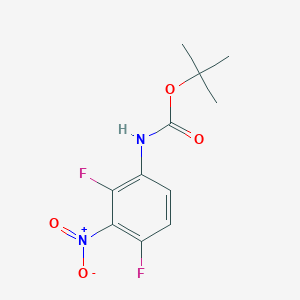

![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)

